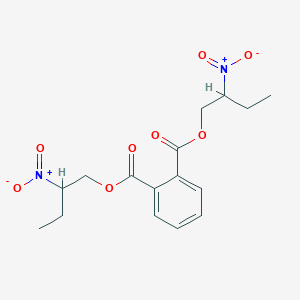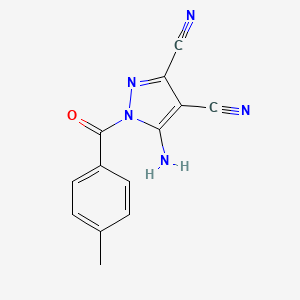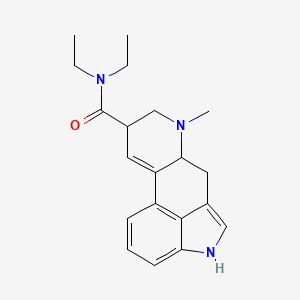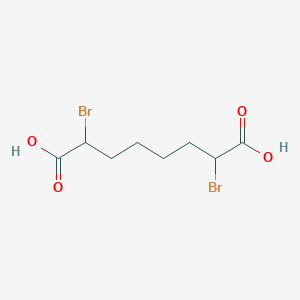
2,7-Dibromooctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromooctanedioic acid is an organic compound with the molecular formula C8H12Br2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dibromooctanedioic acid can be synthesized through the bromination of octanedioic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the octanedioic acid molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromooctanedioic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding diol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions
Major Products Formed
Substitution Reactions: Products include various substituted octanedioic acid derivatives.
Reduction Reactions: Products include diols and other reduced forms of the compound.
Oxidation Reactions: Products include higher oxidation state derivatives of octanedioic acid
Applications De Recherche Scientifique
2,7-Dibromooctanedioic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development
Mécanisme D'action
The mechanism of action of 2,7-dibromooctanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound can also undergo metabolic transformations, leading to the formation of biologically active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanedioic Acid (Suberic Acid): The parent compound without bromine substitution.
2,7-Dichlorooctanedioic Acid: A similar compound with chlorine atoms instead of bromine.
2,7-Diiodooctanedioic Acid: A similar compound with iodine atoms instead of bromine
Uniqueness
2,7-Dibromooctanedioic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
3479-82-1 |
|---|---|
Formule moléculaire |
C8H12Br2O4 |
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
2,7-dibromooctanedioic acid |
InChI |
InChI=1S/C8H12Br2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14) |
Clé InChI |
DWXFXWYNVJXVQQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(C(=O)O)Br)CC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


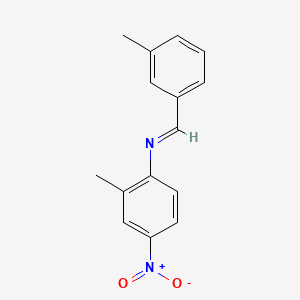
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
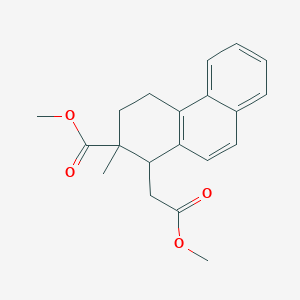
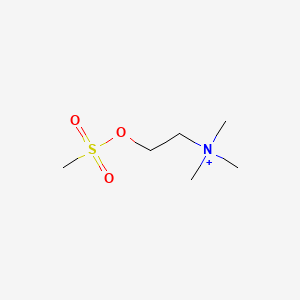
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
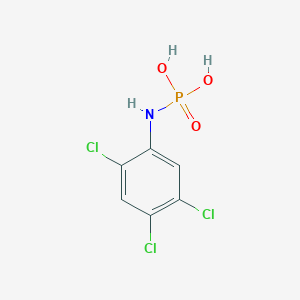

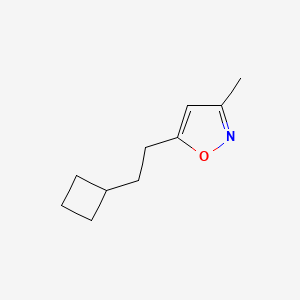
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
